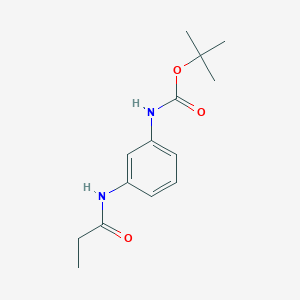![molecular formula C20H21BrN2O3 B268817 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268817.png)
5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of the activity of certain enzymes such as PKC and PDE. PKC is an enzyme that plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and apoptosis. Inhibition of PKC activity by 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. PDE is an enzyme that plays a crucial role in the regulation of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE activity by 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have potential therapeutic applications in the treatment of various diseases such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as PKC and PDE, which play important roles in various cellular processes. Inhibition of these enzymes by 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Additionally, 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have anti-inflammatory and anti-angiogenic properties, which further contribute to its potential therapeutic applications.
実験室実験の利点と制限
5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. It has been extensively studied for its potential applications in scientific research and has been found to have inhibitory effects on the activity of certain enzymes such as PKC and PDE. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, there are also some limitations to the use of 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments. It is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is the further investigation of its inhibitory effects on the activity of PKC and PDE. This could lead to the development of new therapeutic agents for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Another potential direction is the investigation of its anti-inflammatory and anti-angiogenic properties. This could lead to the development of new therapeutic agents for the treatment of various inflammatory and angiogenic diseases. Additionally, the development of new synthetic compounds based on the structure of 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide could lead to the discovery of new therapeutic agents with improved properties.
合成法
The synthesis of 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 5-bromo-2-ethoxybenzoic acid with 4-(1-pyrrolidinylcarbonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 5-bromo-2-ethoxybenzoic acid and the amine group of 4-(1-pyrrolidinylcarbonyl)aniline, resulting in the formation of 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
科学的研究の応用
5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to have inhibitory effects on the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE). These enzymes play important roles in various cellular processes such as signal transduction, cell proliferation, and apoptosis. Inhibition of these enzymes by 5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
特性
製品名 |
5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C20H21BrN2O3 |
分子量 |
417.3 g/mol |
IUPAC名 |
5-bromo-2-ethoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-2-26-18-10-7-15(21)13-17(18)19(24)22-16-8-5-14(6-9-16)20(25)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
InChIキー |
WSGDEAFOZSHFGY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)